Enantioselective CYP Binding: (+)-PCB 136 vs. (-)-PCB 136 Binding Affinity in Hepatic Microsomes
The (+)-PCB 136 atropisomer exhibits significantly greater binding interaction with hepatic microsomal cytochrome P450 enzymes than the (-)-PCB 136 atropisomer across multiple species and enzyme induction states [1]. This preferential binding provides the mechanistic basis for the observed enantioselective enrichment of (+)-PCB 136 in vivo and its more rapid metabolic clearance [2].
| Evidence Dimension | Cytochrome P450 binding (maximal absorbance change) |
|---|---|
| Target Compound Data | (+)-PCB 136: significantly larger absorbance change (exact ΔA values not provided in abstract; reported as 'significantly larger' with p < 0.05 across all preparations) |
| Comparator Or Baseline | (-)-PCB 136: lower absorbance change |
| Quantified Difference | (+)-PCB 136 > (-)-PCB 136 in all four hepatic microsomal preparations from mouse and rat |
| Conditions | Hepatic microsomes from C57BL/6 mice or Long Evans rats treated with β-naphthoflavone (CYP1A inducer), phenobarbital (CYP2B inducer), or dexamethasone (CYP3A inducer) |
Why This Matters
Procurement of individual atropisomers rather than racemic PCB 136 is essential for studies requiring resolution of CYP-mediated disposition pathways or for accurate interpretation of enantioselective enrichment in biological samples.
- [1] Kania-Korwel I, Hrycay EG, Bandiera SM, Lehmler HJ. 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) atropisomers interact enantioselectively with hepatic microsomal cytochrome P450 enzymes. Chem Res Toxicol. 2008;21(6):1295-1303. View Source
- [2] Kania-Korwel I, Xie W, Hornbuckle KC, Robertson LW, Lehmler HJ. Enantiomeric enrichment of 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) in mice after induction of CYP enzymes. Arch Environ Contam Toxicol. 2008;55(3):510-517. View Source
